molecular formula C9H13ClO B8611824 3-Cyclohexylprop-2-enoyl chloride CAS No. 52331-62-1

3-Cyclohexylprop-2-enoyl chloride

Cat. No.: B8611824
CAS No.: 52331-62-1
M. Wt: 172.65 g/mol
InChI Key: VJVPSTRMLUOUCV-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-enoyl chloride is a useful research compound. Its molecular formula is C9H13ClO and its molecular weight is 172.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

52331-62-1

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

3-cyclohexylprop-2-enoyl chloride

InChI

InChI=1S/C9H13ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

VJVPSTRMLUOUCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.22 g (27.3 mmol) of 3-cylcohexyl-2-propenoic acid are suspended in dichloromethane (30 ml), 5 drops of DMF are added and at RT 1.9 ml (164 mmol) of thionyl chloride are slowly added dropwise. The reaction mixture is heated to reflux for 2 h, cooled and concentrated to dryness on a rotary evaporator. The oily residue is taken up twice using toluene, concentrated to dryness and dried in vacuo. 4.72 g of product are obtained, which is directly reacted further.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-cyclohexyl-acrylic acid (5.0 g, 32.5 mmol) and oxalyl chloride (3.4 ml, 34.0 mmol) in anhydrous DCM (50 ml) was treated with one drop of dimethylformamide. The resulting solution was stirred at room temperature for 18 h, concentrated and used directly in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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